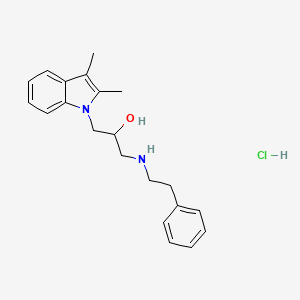

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride

Description

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride is a synthetic indole-derived compound featuring a propan-2-ol backbone substituted with a phenethylamino group and a 2,3-dimethylindole moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-phenylethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O.ClH/c1-16-17(2)23(21-11-7-6-10-20(16)21)15-19(24)14-22-13-12-18-8-4-3-5-9-18;/h3-11,19,22,24H,12-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYSCMYFPXPICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNCCC3=CC=CC=C3)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Dimethylation: The indole core is then subjected to dimethylation using methyl iodide in the presence of a strong base like sodium hydride.

Attachment of the Propanol Chain: The dimethylated indole is reacted with an appropriate halogenated propanol derivative under basic conditions to form the propanol chain.

Introduction of the Phenethylamino Group: The final step involves the nucleophilic substitution of the halogenated propanol intermediate with phenethylamine, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenethylamino group or the propanol chain, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets, such as:

Receptors: Binding to and modulating the activity of certain receptors, potentially influencing signal transduction pathways.

Enzymes: Inhibition or activation of enzymes involved in metabolic processes.

Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations :

- The hydrochloride salt likely improves bioavailability compared to oxalate or free-base forms .

- Indole derivatives with electron-withdrawing groups (e.g., dichlorophenyl in ) exhibit distinct electronic profiles compared to the electron-donating dimethylindole in the target compound.

Pharmacological Implications

- Receptor Affinity: Phenethylamino analogs are known for interactions with adrenergic receptors, whereas hydroxyethylamino derivatives (e.g., ) may exhibit weaker binding due to reduced hydrophobicity.

- Metabolic Stability : The 2,3-dimethylindole moiety may enhance metabolic stability compared to unsubstituted indoles (e.g., ) by blocking cytochrome P450 oxidation sites .

Q & A

Q. What are the recommended synthetic pathways for 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including indole alkylation, amine coupling, and final hydrochlorination. A common approach involves:

- Step 1 : Alkylation of 2,3-dimethylindole with epichlorohydrin to introduce the propan-2-ol backbone.

- Step 2 : Nucleophilic substitution with phenethylamine to form the tertiary amine.

- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).

Critical parameters include temperature control (<5°C during amine coupling to prevent side reactions) and stoichiometric ratios (e.g., 1:1.2 indole:epichlorohydrin for optimal alkylation). Yield improvements (65–75%) are achieved by using anhydrous solvents and inert atmospheres to minimize hydrolysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : Confirm indole methyl groups (δ 2.1–2.3 ppm for CH₃) and phenethylamino protons (δ 2.8–3.1 ppm for –CH₂–NH–).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.2 for the free base).

- X-ray Crystallography : Resolve stereochemistry of the propan-2-ol moiety, particularly if chirality is a concern .

- HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. What mechanisms underlie this compound’s interaction with serotonin receptors, and how do structural modifications alter binding affinity?

Preliminary studies on analogous indole derivatives suggest competitive binding at 5-HT₂A/2C receptors due to the indole core mimicking tryptophan residues. The phenethylamino group enhances lipophilicity, promoting blood-brain barrier penetration. Modifications such as:

- Methyl substitution on indole : Increases steric hindrance, reducing off-target binding.

- Phenethyl chain elongation : Decreases 5-HT₂A affinity but improves selectivity for 5-HT₂C (ΔpKi = 0.8) .

Docking simulations (e.g., AutoDock Vina) and radioligand assays (³H-ketanserin displacement) are recommended to quantify these effects .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies in receptor activity (e.g., conflicting IC₅₀ values) may arise from:

- Assay Variability : Differences in cell lines (CHO vs. HEK293) or ligand concentrations.

- Stereochemical Purity : Unresolved racemic mixtures skew dose-response curves.

To mitigate: - Standardize protocols : Use consistent cell lines (e.g., recombinantly expressed receptors) and include positive controls (e.g., ketanserin for 5-HT₂A).

- Chiral Resolution : Employ chiral HPLC or asymmetric synthesis to isolate enantiomers .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and CNS penetration?

- Rodent Models : Intravenous/oral administration in Sprague-Dawley rats with plasma/brain sampling at 0.5–24 h. Key metrics:

- Brain-to-Plasma Ratio (Kp) : Target >0.3 for CNS activity.

- Half-life (t½) : Adjust dosing regimens if t½ < 2 h.

- Microdialysis : Monitor extracellular fluid in prefrontal cortex to assess real-time neurotransmitter modulation (e.g., serotonin/dopamine) .

Q. How do solvent polarity and pH impact the stability of this compound during storage?

- Aqueous Solutions : Degrade rapidly at pH > 7 (hydrolysis of the propan-2-ol ether).

- Solid-State Stability : Store at −20°C in amber vials under argon. Avoid DMSO due to oxidative degradation; use ethanol or propylene glycol for stock solutions .

Q. What computational tools can predict off-target effects or toxicity profiles?

- QSAR Models : Use ADMET Predictor or Schrödinger’s QikProp to estimate hepatotoxicity (e.g., CYP3A4 inhibition).

- Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiac risk .

Q. Are there structurally related compounds with improved bioavailability or metabolic stability?

Analogues like 1-(2,3-dimethylindol-1-yl)-3-(3-hydroxyphenethylamino)propan-2-ol show:

- Increased Metabolic Stability : Cytochrome P450 resistance due to para-hydroxylation.

- Enhanced Solubility : LogP reduction from 3.1 to 2.4 via polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.